N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
Overview
Description
FR-121196, also known as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a small molecule drug that has been investigated for its potential as an antidementia agent. It was developed by Fujisawa Pharmaceutical Co., Ltd. and has shown promise in ameliorating memory deficits in various animal models .
Preparation Methods
The synthesis of FR-121196 involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(4-acetyl-1-piperazinyl)amine. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
FR-121196 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the pharmacological properties of sulfonamides.
Biology: The compound has been used to investigate the role of serotonergic and cholinergic pathways in cognitive functions.
Medicine: FR-121196 has shown potential as a cognitive enhancer, particularly in the treatment of dementia and other memory-related disorders
Industry: It is used in the development of new pharmaceuticals targeting neurological diseases.
Mechanism of Action
FR-121196 is similar to other cognitive enhancers such as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK 960) and piracetam. it is unique in its dual action on both serotonergic and cholinergic pathways, which distinguishes it from other compounds that typically target only one of these systems .
Comparison with Similar Compounds
- N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK 960)
- Piracetam
- N-(4-acetyl-1-piperazinyl)-p-fluorobenzenesulfonamide (FR 121196)
Properties
CAS No. |
133920-65-7 |
---|---|
Molecular Formula |
C12H16FN3O3S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3 |
InChI Key |
PZQKOVUNWPDCCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Appearance |
Solid powder |
133920-65-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 121196 FR-121196 FR121196 N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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